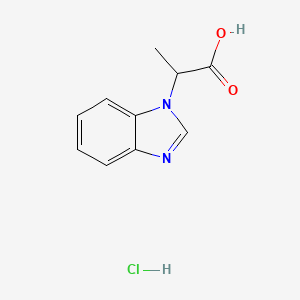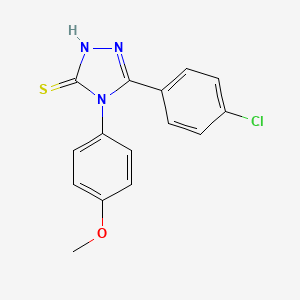
1,2,4-Oxadiazole-5-propanamide, 3-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole-5-propanamide, 3-(3-pyridinyl)- is a compound that belongs to the class of 1,2,4-oxadiazoles . This class of compounds is known for their diverse biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They are part of the heterocyclic scaffolds found in many currently marketed drugs .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 1,2,4-Oxadiazole-5-propanamide, 3-(3-pyridinyl)-, has gained momentum due to their versatility in drug discovery . These compounds are synthesized from readily available starting materials, and the process is characterized by operational simplicity, high functionality tolerance, and low toxicity .Molecular Structure Analysis
1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . The molecular weight of 1,2,4-Oxadiazole-5-propanamide, 3-(3-pyridinyl)- is 218.21 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. The synthesis of these compounds often involves the formation of N–O bonds .Mécanisme D'action
While the specific mechanism of action for 1,2,4-Oxadiazole-5-propanamide, 3-(3-pyridinyl)- is not explicitly mentioned, 1,2,4-oxadiazoles have been studied for their anti-infective properties. They are thought to act against various microorganisms, making them potential candidates for new anti-infective therapeutics .
Orientations Futures
The future directions for research on 1,2,4-Oxadiazole-5-propanamide, 3-(3-pyridinyl)- and related compounds could involve further exploration of their anti-infective properties. Given the increasing problem of antimicrobial resistance, there is a need for new chemical entities to act against resistant microorganisms . The 1,2,4-oxadiazoles, due to their diverse biological activities, are promising candidates for this purpose .
Propriétés
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8(15)3-4-9-13-10(14-16-9)7-2-1-5-12-6-7/h1-2,5-6H,3-4H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGJSPDNDRVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazole-5-propanamide, 3-(3-pyridinyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Ethyl-4-(2-methoxy-phenyl)-2-methyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B2946965.png)
![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2946968.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2946970.png)


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2946975.png)
![3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946976.png)


![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![2-Chloro-N-[(2-methoxyphenyl)methyl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2946984.png)